ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl and Sulfonyl Groups: These functional groups are introduced through acylation and sulfonylation reactions, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-aminobenzofuran-2-carboxylate: Another benzofuran derivative with different functional groups.
Benzofuro[3,2-b]indole: A compound with a similar core structure but different substituents.
Uniqueness
ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
Properties
Molecular Formula |
C27H25NO6S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
ethyl 5-[benzoyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H25NO6S/c1-5-33-27(30)25-19(4)34-23-14-13-21(16-22(23)25)28(26(29)20-9-7-6-8-10-20)35(31,32)24-15-17(2)11-12-18(24)3/h6-16H,5H2,1-4H3 |
InChI Key |
DFAIAKYFNNMQJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)C)C)C |
Origin of Product |
United States |
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